Cas no 896005-10-0 (1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)

1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-4-N-(2-methylphenyl)-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
- 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, 1-methyl-N4-(2-methylphenyl)-N6-phenyl-
- 1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
-
- Inchi: 1S/C19H18N6/c1-13-8-6-7-11-16(13)22-17-15-12-20-25(2)18(15)24-19(23-17)21-14-9-4-3-5-10-14/h3-12H,1-2H3,(H2,21,22,23,24)
- InChI Key: RKQYVACBKBZREO-UHFFFAOYSA-N
- SMILES: C1(NC2=CC=CC=C2)=NC(NC2=CC=CC=C2C)=C2C=NN(C)C2=N1
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 565.7±58.0 °C(Predicted)
- pka: 4.15±0.10(Predicted)
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2031-0457-20μmol |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-4mg |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-5mg |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-10mg |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-25mg |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-100mg |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-3mg |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-40mg |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-10μmol |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2031-0457-30mg |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
896005-10-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Related Literature
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
Research Brief on 1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 896005-10-0)
1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 896005-10-0) is a pyrazolo[3,4-d]pyrimidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to a class of small molecules known for their potential as kinase inhibitors, particularly in the context of cancer therapy. Recent studies have explored its structural and functional properties, as well as its interactions with various biological targets.
The primary focus of research on this compound has been its role as a selective inhibitor of certain protein kinases, which are critical regulators of cell proliferation and survival. Kinase dysregulation is a hallmark of many cancers, making this compound a promising candidate for targeted therapy. Structural analyses have revealed that the compound binds to the ATP-binding site of specific kinases, thereby inhibiting their activity. This mechanism is similar to that of other well-known kinase inhibitors, such as imatinib and gefitinib, but with potential improvements in selectivity and potency.
Recent in vitro studies have demonstrated the compound's efficacy in inhibiting the growth of cancer cell lines, particularly those with mutations in kinase signaling pathways. For example, one study reported significant inhibition of cell proliferation in breast cancer and leukemia cell lines at low micromolar concentrations. These findings suggest that the compound could be further developed as a therapeutic agent for these malignancies. Additionally, preliminary in vivo studies in mouse models have shown promising results, with reduced tumor growth and minimal toxicity at therapeutic doses.
Beyond its anticancer potential, research has also explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for understanding how the compound behaves in biological systems and for optimizing its formulation for clinical use. Early data indicate that the compound has favorable oral bioavailability and a reasonable half-life, which are positive attributes for a drug candidate. However, further optimization may be required to address issues such as metabolic stability and potential drug-drug interactions.
In summary, 1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine represents a promising lead compound in the development of kinase inhibitors for cancer therapy. Its selective inhibition of key kinases, combined with its favorable pharmacokinetic properties, makes it a strong candidate for further preclinical and clinical evaluation. Future research should focus on elucidating its precise mechanism of action, optimizing its chemical structure for enhanced efficacy and safety, and exploring its potential in combination therapies.
896005-10-0 (1-methyl-N4-(2-methylphenyl)-N6-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine) Related Products
- 2138175-47-8(1-{2-[(5-Chloropyridin-3-yl)oxy]ethyl}-4-(2-methylpropyl)piperazine)
- 1805139-61-0(Ethyl 3-cyano-5-ethyl-4-(hydroxymethyl)phenylacetate)
- 938066-17-2(4-iodo-1-(oxan-2-yl)-1H-pyrazole)
- 898416-07-4(2-(4-chlorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide)
- 190787-90-7(1,2-Propanediol, 3-[methyl(phenylmethyl)amino]-, (S)-)
- 1179359-70-6(8-Fluoroquinoline-2-carboximidamide hydrochloride)
- 946283-47-2(N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzenesulfonamide)
- 1216213-45-4(2-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine)
- 2229425-39-0(2-(6-chloropyridin-3-yl)-3,3-difluoropropan-1-amine)
- 1447962-50-6(Methyl-[1-(tetrahydro-pyran-4-yl)-1,4,5,6-tetrahydro-cyclopentapyrazol-4-yl]-amine)




